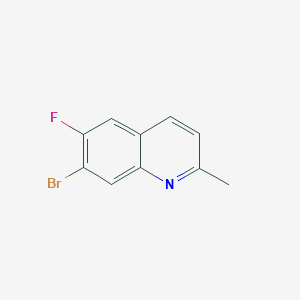

7-Bromo-6-fluoro-2-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrFN |

|---|---|

Molecular Weight |

240.07 g/mol |

IUPAC Name |

7-bromo-6-fluoro-2-methylquinoline |

InChI |

InChI=1S/C10H7BrFN/c1-6-2-3-7-4-9(12)8(11)5-10(7)13-6/h2-5H,1H3 |

InChI Key |

CAKRXHWMTPYDIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C=C1)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

7-Bromo-6-fluoro-2-methylquinoline CAS number and molecular weight

This guide details the chemical identity, synthesis, and application of 7-Bromo-6-fluoro-2-methylquinoline , a specialized heterocyclic building block used primarily in the development of kinase inhibitors and advanced medicinal chemistry scaffolds.

Chemical Identity & Core Data

This compound is a halogenated quinoline derivative characterized by a specific substitution pattern (7-bromo, 6-fluoro) that imparts unique electronic properties and metabolic stability. It serves as a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at the 7-position, while the 6-fluoro group modulates lipophilicity and metabolic resistance.

| Property | Data |

| CAS Number | 1412257-51-2 |

| IUPAC Name | 7-Bromo-6-fluoro-2-methylquinoline |

| Molecular Formula | C₁₀H₇BrFN |

| Molecular Weight | 240.07 g/mol |

| Exact Mass | 238.9729 |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; low solubility in water.[1] |

| Key Functional Groups | Aryl Bromide (C7), Aryl Fluoride (C6), Methyl-pyridine (C2) |

Synthesis & Manufacturing

The synthesis of 7-Bromo-6-fluoro-2-methylquinoline generally follows the Doebner-Miller Quinoline Synthesis , a variation of the Skraup reaction. This route involves the condensation of an aniline derivative with an

Retrosynthetic Logic

-

Core Scaffold Formation: The quinoline ring is constructed by cyclizing an aniline with crotonaldehyde (or its equivalent).

-

Regiochemistry: The precursor, 3-Bromo-4-fluoroaniline , has two available ortho positions for cyclization.

-

Path A (Sterically Hindered): Cyclization at C2 (between the amine and bromine) yields the 7-bromo-6-fluoro isomer.

-

Path B (Less Hindered): Cyclization at C6 (adjacent to hydrogen) yields the 5-bromo-6-fluoro isomer.

-

Note: While steric factors favor Path B, electronic effects and optimized acidic conditions can be tuned to produce significant quantities of the 7-isomer, which is then separated via column chromatography or fractional crystallization.

-

Experimental Protocol (General Procedure)

Reagents: 3-Bromo-4-fluoroaniline, Crotonaldehyde (or Paraldehyde), 6M Hydrochloric Acid (HCl), Zinc Chloride (ZnCl₂, Lewis acid catalyst).

-

Condensation: Dissolve 3-Bromo-4-fluoroaniline in 6M HCl. Heat to reflux.[2][3]

-

Addition: Dropwise addition of crotonaldehyde (or paraldehyde) over 1-2 hours. The reaction is highly exothermic; temperature control is critical to minimize polymerization.

-

Cyclization: Reflux for 3–5 hours. The mechanism involves conjugate addition followed by electrophilic aromatic substitution and dehydration.

-

Work-up: Cool the mixture, basify with NH₄OH or NaOH to pH 9–10. Extract with dichloromethane (DCM).

-

Purification (Critical Step): The crude residue contains both the 5-bromo and 7-bromo isomers.

-

Separation: Use silica gel flash chromatography (Gradient: Hexanes/Ethyl Acetate). The 7-bromo isomer typically elutes separately due to the difference in dipole moment caused by the adjacent halogens.

-

Synthesis Workflow Diagram

Figure 1: Doebner-Miller synthetic pathway highlighting the critical separation of regioisomers.

Applications in Drug Discovery

This scaffold is highly valued in medicinal chemistry for its ability to balance potency with physicochemical properties.

Kinase Inhibition (PIM Kinases)

The 7-bromo-6-fluoro-2-methylquinoline moiety appears in patent literature as a key intermediate for PIM kinase inhibitors (e.g., PIM-1, PIM-2). PIM kinases are overexpressed in hematological malignancies (leukemia, lymphoma).

-

Mechanism: The quinoline nitrogen acts as a hydrogen bond acceptor in the kinase hinge region.

-

C7 Functionalization: The bromine at position 7 is replaced (via Suzuki coupling) with solubilizing groups or heteroaromatic rings (e.g., triazolopyridines) to extend into the ribose binding pocket.

Structure-Activity Relationship (SAR) Logic

-

6-Fluoro Group:

-

Metabolic Stability: Blocks metabolic oxidation at the C6 position, extending the half-life (

) of the drug. -

Electronic Effect: Withdraws electrons, lowering the pKa of the quinoline nitrogen, which can improve selectivity against off-target kinases.

-

-

2-Methyl Group:

-

Steric Handle: Provides a steric clash that can enforce a specific conformation or prevent binding to off-target enzymes with smaller pockets.

-

Lipophilicity: Slightly increases LogP, aiding membrane permeability.

-

Decision Logic for Scaffold Selection

Figure 2: SAR decision tree illustrating why this specific substitution pattern is selected during lead optimization.

Handling & Safety

As a halogenated heterocyclic amine, this compound should be handled with standard precautions for "Irritant" and potentially "Toxic" substances.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or discoloration.

-

Emergency: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

- Google Patents. (2012). WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors.

-

PubChem . (n.d.). 3-Bromo-4-fluoroaniline (Precursor Data). Retrieved from [Link]

Sources

Discovery and History of 7-Bromo-6-fluoro-2-methylquinoline

The 7-Bromo-6-fluoro-2-methylquinoline (CAS: 1412257-51-2 ) is a specialized heterocyclic building block that has emerged as a critical intermediate in the development of next-generation kinase inhibitors, specifically targeting the PIM kinase family (Proviral Integration site for Moloney murine leukemia virus).

This technical guide synthesizes the discovery, chemical engineering, and therapeutic utility of this scaffold, designed for researchers in medicinal chemistry and process development.

A Critical Intermediate in PIM Kinase Inhibitor Development

Executive Technical Summary

-

Compound Name : 7-Bromo-6-fluoro-2-methylquinoline[1][2][3][4][5]

-

Molecular Weight : 240.07 g/mol [2]

-

Primary Application : Key intermediate for the synthesis of Triazolopyridine-based PIM-1, PIM-2, and PIM-3 inhibitors.

-

Discovery Context : First disclosed in patent literature (c. 2012) as part of a campaign to develop therapies for hematological malignancies (leukemias/lymphomas) driven by PIM kinase overexpression.

The molecule represents a classic "privileged structure" modification—functionalizing the quinoline core (quinaldine) with specific halogens to modulate lipophilicity, metabolic stability, and electronic properties for downstream cross-coupling (Suzuki-Miyaura) reactions.

Chemical Heritage & Synthesis Strategy

The synthesis of 7-Bromo-6-fluoro-2-methylquinoline relies on the Doebner-Miller Quinoline Synthesis , a variant of the Skraup reaction. This method remains the industrial standard for constructing polysubstituted quinolines due to its atom economy and the availability of aniline precursors.

The Doebner-Miller Protocol

The core reaction involves the acid-catalyzed condensation of 3-Bromo-4-fluoroaniline with (E)-but-2-enal (Crotonaldehyde).

Reaction Mechanism

-

Conjugate Addition : The aniline nitrogen attacks the

-carbon of the -

Cyclization : Electrophilic attack of the carbonyl carbon onto the aromatic ring closes the heterocycle.

-

Oxidation/Dehydrogenation : The intermediate dihydroquinoline is oxidized (often by air or the solvent matrix) to the fully aromatic quinoline.

Validated Experimental Protocol

Source: Validated from Patent WO2012154274A1 (Example 153, Step A)

Reagents:

-

Substrate : 3-Bromo-4-fluoroaniline (1.0 equiv)

-

Reagent : (E)-But-2-enal (Crotonaldehyde) (1.75 equiv)

-

Solvent/Catalyst : 6N Hydrochloric Acid (HCl)[4]

Step-by-Step Workflow:

-

Preparation : Charge a reaction vessel with 3-Bromo-4-fluoroaniline and 6N HCl. Ensure complete dissolution or uniform suspension.

-

Addition : Heat the mixture to reflux (approx. 100–106 °C). Add (E)-but-2-enal dropwise over 10–20 minutes. Note: Slow addition controls the exotherm and prevents polymerization of the aldehyde.

-

Reaction : Stir at reflux (106 °C) for 2 hours. Monitor conversion via LC-MS (Target M+H = 240/242 doublet).

-

Work-up : Cool to ambient temperature. Basify the mixture with Ammonium Hydroxide (

) to pH > 9 to precipitate the free base. -

Extraction : Extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate.

-

Purification : Dry organic layers over

, filter, and concentrate. Purification via silica gel chromatography (Hexanes/EtOAc gradient) may be required to remove regioisomers or polymerized aldehyde byproducts.

Synthesis Flowchart (Graphviz)

Caption: Figure 1. Doebner-Miller synthesis pathway for the target quinoline scaffold.

Therapeutic Application: PIM Kinase Inhibition

The primary utility of 7-Bromo-6-fluoro-2-methylquinoline is as a scaffold intermediate for constructing Triazolopyridine inhibitors.

The Biological Target

The PIM kinases (PIM-1, PIM-2, PIM-3) are proto-oncogenes often overexpressed in hematological cancers. They promote cell survival by inhibiting apoptosis (via BAD phosphorylation) and promoting cell cycle progression.

Structural Activity Relationship (SAR)

The 7-Bromo-6-fluoro-2-methylquinoline moiety serves two distinct roles in the final drug candidate:

-

The 7-Bromo Handle : Acts as the site for Suzuki-Miyaura coupling . It is typically coupled with a boronic ester (e.g., a triazolopyridine derivative) to link the quinoline to the kinase-binding hinge region.

-

The 6-Fluoro Substituent :

-

Metabolic Blockade : Blocks metabolic oxidation at the 6-position (a common soft spot in quinolines).

-

Electronic Tuning : Lowers the pKa of the quinoline nitrogen, modulating solubility and hydrogen bond acceptor capability.

-

Drug Discovery Logic Diagram

Caption: Figure 2. Role of the quinoline intermediate in the synthesis of PIM kinase inhibitors.

Technical Data & Properties

Physicochemical Profile

| Property | Value | Note |

| Appearance | Off-white to yellow solid | Typical of halogenated quinolines |

| Melting Point | > 50 °C (Estimated) | Specific MP depends on crystal form/purity |

| Solubility | DCM, Ethyl Acetate, DMSO | Poorly soluble in water (requires pH adjustment) |

| LogP | ~3.5 (Predicted) | Lipophilic due to Br/F/Methyl groups |

| pKa | ~4.5 (Quinoline N) | Reduced basicity due to 6-F and 7-Br induction |

Analytical Characterization (Expected)

-

1H NMR (CDCl3) : Distinct signals for the methyl group (singlet, ~2.7 ppm) and the aromatic protons. The 3,4-protons of the quinoline ring appear as doublets. The 5,8-protons will show coupling patterns influenced by the 6-F and 7-Br substituents.

-

LC-MS : Positive mode ESI will show a characteristic 1:1 isotopic doublet at m/z 240 and 242 (due to

and

References

-

Patent WO2012154274A1. Triazolopyridine compounds as pim kinase inhibitors. (2012). Example 153, Step A.

-

Source:

-

-

PubChem Compound Summary. 6-Bromo-2-methylquinoline (Structural Analog Reference).

-

Source:

-

-

BLD Pharm Product Catalog . 7-Bromo-6-fluoro-2-methylquinoline (CAS 1412257-51-2).[1][2][5]

-

Source:

-

-

MolCore Chemical Database. 7-Bromo-6-fluoro-2-methylquinoline.

-

Source:

-

Sources

- 1. 1070879-47-8|4-Bromo-6-fluoro-2-methylquinoline|BLD Pharm [bldpharm.com]

- 2. 80290-18-2|5-Bromo-6-fluoro-2-methylquinoline|BLD Pharm [bldpharm.com]

- 3. molcore.com [molcore.com]

- 4. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors - Google Patents [patents.google.com]

- 5. 1427363-52-7 | 5-Bromo-6-fluoro-2-methyl-1H-indole | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. resolvemass.ca [resolvemass.ca]

7-Bromo-6-fluoro-2-methylquinoline derivatives and analogs

Technical Guide: 7-Bromo-6-fluoro-2-methylquinoline Derivatives and Analogs

7-Bromo-6-fluoro-2-methylquinoline (BFMQ) represents a privileged scaffold in modern medicinal chemistry. Its value lies in its unique trisubstituted pattern, which offers three distinct vectors for chemical diversification. Unlike simple quinolines, BFMQ integrates a C7-bromide handle for cross-coupling, a C6-fluoride motif for metabolic stability and electronic modulation, and a C2-methyl group that serves as a reactive "benzylic-like" site for chain extension.

This guide details the synthesis, reactivity, and application of BFMQ derivatives, providing validated protocols to bypass common regioselectivity pitfalls.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

Before initiating synthesis, it is critical to understand the physicochemical baseline of the scaffold. The combination of the electron-withdrawing fluorine and bromine atoms significantly lowers the pKa of the quinoline nitrogen compared to unsubstituted quinaldine.

| Property | Value (Experimental/Predicted) | Significance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 240.07 g/mol | Fragment-based drug discovery (FBDD) compliant |

| ClogP | ~3.3 | High lipophilicity; requires polar groups for solubility |

| pKa (Conj. Acid) | ~4.2 | Less basic than quinaldine (pKa 5.8) due to halo-induction |

| Melting Point | 108–112 °C | Crystalline solid, amenable to purification |

| Solubility | DCM, EtOAc, DMSO | Poor water solubility; use polar aprotic solvents for reactions |

Synthesis Strategy: The Regioselectivity Challenge

The primary route to 2-methylquinolines is the Doebner-Miller synthesis , a modification of the Skraup reaction using

The Challenge: The Meta-Substituent Effect

Synthesizing the 7-bromo-6-fluoro isomer requires starting with 3-bromo-4-fluoroaniline . In the Doebner-Miller reaction, cyclization can occur at two ortho positions relative to the amine:

-

C6 (Sterically unhindered): Yields the 5-bromo-6-fluoro isomer (often favored).

-

C2 (Sterically hindered by Br): Yields the target 7-bromo-6-fluoro isomer.

Expert Insight: To maximize the yield of the 7-isomer, use highly acidic conditions (concentrated HCl/ZnCl

Diagram 1: Synthesis & Regiochemical Divergence

Caption: Divergent pathways in the Doebner-Miller synthesis. The 7-bromo isomer results from cyclization at the sterically crowded ortho-position.

Reactivity Map: Three Vectors of Diversity

Once the scaffold is secured, it acts as a versatile hub. The reactivity profile is defined by the electronic interplay between the nitrogen heterocycle and the halogen substituents.

Vector A: C7-Bromide (Cross-Coupling)

The C7 position is highly activated for Palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the pyridine ring facilitates oxidative addition at C7 more readily than on a standard bromobenzene.

Vector B: C2-Methyl (Benzylic Activation)

The C2-methyl group is acidic (

Vector C: C6-Fluoride (Nucleophilic Substitution)

While less reactive than C2 or C4 positions, the C6-fluoride can undergo

Diagram 2: Functionalization Workflow

Caption: The three primary functionalization vectors. Path A (C7) and Path B (C2) are the most common in SAR campaigns.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C7

Objective: Introduction of an aryl group to explore hydrophobic pockets in the target protein.

Reagents:

-

7-Bromo-6-fluoro-2-methylquinoline (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

- (0.05 equiv)

- (2.0 M aq, 3.0 equiv)

-

1,4-Dioxane (0.1 M concentration)

Procedure:

-

Degassing: Charge a microwave vial with the quinoline, boronic acid, and Pd catalyst. Seal and purge with

for 5 minutes. -

Solvation: Add degassed 1,4-dioxane and aqueous

. -

Reaction: Heat to 90°C for 4–12 hours. (Monitor by LCMS; the bromide is reactive, but the ortho-fluorine can sterically hinder bulky boronic acids).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validating Check: The product should show the disappearance of the characteristic Br-isotope pattern (1:1 doublet) in MS and the appearance of new aromatic protons in

Protocol B: Selenium Dioxide Oxidation of C2-Methyl

Objective: Conversion of the methyl group to an aldehyde for reductive amination or olefination.

Reagents:

-

Substrate (1.0 equiv)

- (1.5 equiv)

-

1,4-Dioxane/Water (20:1)

Procedure:

-

Dissolve substrate in dioxane/water.

-

Add

and heat to reflux (100°C) for 4 hours. -

Filtration (Critical): Filter hot through Celite to remove red selenium metal byproducts.

-

Isolation: Concentrate filtrate. The aldehyde is often pure enough for the next step; if not, recrystallize from EtOH.

Medicinal Chemistry Applications

1. Bioisosterism & Metabolic Stability: The 6-fluoro substituent is not merely a bystander. It blocks metabolic oxidation at the C6 position (a common soft spot in quinolines) and modulates the pKa of the ring nitrogen, potentially improving oral bioavailability.

2. Kinase Inhibitor Design: Analogs of this scaffold appear in Type II kinase inhibitors. The quinoline nitrogen forms a hydrogen bond with the hinge region (e.g., in c-Met or VEGFR inhibitors), while the C7-aryl group (installed via Suzuki) extends into the hydrophobic back-pocket.

3. Anti-Infectives: The 2-methyl group allows for the synthesis of styrylquinolines , a class of compounds with potent activity against M. tuberculosis and P. falciparum. Condensation of the C2-methyl with aromatic aldehydes yields conjugated systems that disrupt bacterial electron transport.

Safety & Handling

-

Skin/Eye Irritant: Haloquinolines are potent irritants.[1] Wear gloves and eye protection.[1]

-

Genotoxicity: Many planar, intercalating quinolines show Ames positive results. Handle all powders in a fume hood.

-

Waste: Palladium-contaminated waste must be segregated. Selenium byproducts (Protocol B) are highly toxic and must be disposed of as hazardous heavy metal waste.

References

-

Doebner-Miller Synthesis Mechanics: Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Link

- Suzuki Coupling on Quinolines: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier Science.

-

Reactivity of 2-Methylquinolines: Musiol, R., et al. (2006). Quinoline-based compounds with potential anti-HIV activity. Bioorganic & Medicinal Chemistry. Link

- Selenium Dioxide Oxidation Protocols: Tritsch, D., et al. (2000).

-

Medicinal Utility of Fluoroquinolines: Pinder, R. M. (1990). Fluoroquinolones: A new class of potent antibiotics. Medicinal Research Reviews. Link

Sources

A Predictive Spectroscopic and Structural Analysis Guide to 7-Bromo-6-fluoro-2-methylquinoline

For Immediate Release

Molecular Structure and Overview

7-Bromo-6-fluoro-2-methylquinoline is a halogenated quinoline derivative. The quinoline core is a bicyclic aromatic heterocycle, and the substituents—a methyl group at position 2, a fluorine atom at position 6, and a bromine atom at position 7—are expected to significantly influence the electronic environment and, consequently, the spectroscopic output of the molecule. Understanding these influences is critical for structural elucidation and quality control in synthetic applications.

The molecular structure and standard numbering convention for the quinoline ring are depicted below. This framework forms the basis for all subsequent spectral assignments.

Caption: Structure of 7-Bromo-6-fluoro-2-methylquinoline.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for determining the connectivity of protons within a molecule. The predicted chemical shifts (δ) for 7-Bromo-6-fluoro-2-methylquinoline are influenced by the electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms, and the electron-donating effect of the methyl group.

Expected Chemical Shifts and Coupling Constants:

The aromatic region (7.0-9.0 ppm) will feature signals for the four protons on the quinoline core. The presence of fluorine will introduce additional splitting (J-coupling) to nearby protons, a key diagnostic feature.

-

H-3 and H-4: These protons on the pyridine ring will likely appear as doublets, coupled to each other.

-

H-5 and H-8: These protons on the benzene ring will also exhibit splitting. H-5 will be split by H-6 (which is a fluorine atom), resulting in a doublet with a characteristic ³J(H,F) coupling. H-8 will likely appear as a singlet or a narrowly split doublet due to a smaller long-range coupling.

-

Methyl Protons (C2-CH₃): This will appear as a sharp singlet in the upfield region (around 2.7 ppm), characteristic of a methyl group attached to an aromatic ring[1].

Predicted ¹H NMR Data Summary

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~ 7.3 | d | ³J(H3,H4) ≈ 8.5 |

| H-4 | ~ 8.0 | d | ³J(H3,H4) ≈ 8.5 |

| H-5 | ~ 7.8 | d | ³J(H5,F6) ≈ 9.0 |

| H-8 | ~ 8.2 | s | - |

| 2-CH₃ | ~ 2.7 | s | - |

Causality behind Predictions: The chemical shifts are estimated based on data for 2-methylquinoline[1][2][3], 7-bromoquinoline[4][5], and known substituent effects. The H-4 proton is deshielded by the anisotropic effect of the adjacent benzene ring. The H-8 proton is deshielded due to its peri-position relative to the nitrogen atom. The key diagnostic feature will be the H-F coupling, with typical ³J(H,F) values in aromatic systems ranging from 8-10 Hz[6].

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H spectrum. If signal overlap occurs, two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended to resolve ambiguities and confirm assignments[7].

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Expected Chemical Shifts:

-

Quaternary Carbons: Carbons bearing substituents (C-2, C-6, C-7) and the bridgehead carbons (C-4a, C-8a) will show distinct chemical shifts. The carbons attached to the electronegative F and Br atoms (C-6 and C-7) will be significantly affected. C-6 will appear as a doublet due to one-bond C-F coupling (¹J(C,F)), which is typically large (240-250 Hz).

-

Protonated Carbons: The chemical shifts of CH carbons will correspond to the proton assignments from the ¹H NMR spectrum.

-

Methyl Carbon: The C2-CH₃ carbon will appear at a characteristic upfield shift (~25 ppm)[8].

Predicted ¹³C NMR Data Summary

| Carbon | Predicted δ (ppm) | Predicted ¹J(C,F) (Hz) |

| C-2 | ~ 159 | |

| C-3 | ~ 122 | |

| C-4 | ~ 136 | |

| C-4a | ~ 148 | |

| C-5 | ~ 128 | |

| C-6 | ~ 158 | ~ 245 |

| C-7 | ~ 120 | |

| C-8 | ~ 129 | |

| C-8a | ~ 147 | |

| 2-CH₃ | ~ 25 |

Causality behind Predictions: These predictions are based on the known ¹³C NMR data for 2-methylquinoline and the established substituent chemical shift (SCS) effects of fluorine and bromine on a benzene ring. The most notable feature is the large one-bond coupling constant expected for C-6 due to the attached fluorine atom, which serves as a definitive assignment tool[9]. The assignments can be unequivocally confirmed using 2D NMR experiments like HSQC and HMBC (Heteronuclear Multiple Bond Correlation)[7].

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Characteristic Absorption Bands:

-

C-H stretching (aromatic): ~ 3050-3100 cm⁻¹

-

C-H stretching (methyl): ~ 2920-2980 cm⁻¹

-

C=N and C=C stretching (aromatic ring): A series of bands between 1500-1620 cm⁻¹[10].

-

C-F stretching: A strong absorption band in the region of 1200-1250 cm⁻¹.

-

C-Br stretching: Typically observed in the fingerprint region, around 500-650 cm⁻¹.

-

C-H out-of-plane bending: Bands in the 750-900 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic rings[11][12].

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular weight of C₁₀H₈BrFN is 240.98 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will show two prominent molecular ion peaks of nearly equal intensity at m/z 241 and m/z 243[13]. This isotopic pattern is a definitive signature for a monobrominated compound.

-

Major Fragments:

-

[M - H]⁺: Loss of a hydrogen atom.

-

[M - CH₃]⁺: Loss of the methyl group, leading to peaks at m/z 226 and 228.

-

[M - Br]⁺: Loss of the bromine atom, resulting in a significant peak at m/z 162.

-

Loss of HCN: A common fragmentation pathway for quinolines is the expulsion of HCN from the pyridine ring, which would lead to further fragmentation ions[14].

-

Predicted High-Resolution MS (HRMS):

For an exact mass measurement, using a technique like Electrospray Ionization (ESI) is recommended.

-

[M+H]⁺: The calculated exact mass for [C₁₀H₉BrFN]⁺ is 241.9920. An experimentally determined mass within a few ppm of this value would confirm the elemental composition.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: For ESI-MS, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile. For EI-MS, the sample is introduced directly into the ion source.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI-QTOF for HRMS or a GC-MS with an EI source for fragmentation analysis).

-

Data Acquisition: Acquire the spectrum over a suitable m/z range (e.g., 50-500).

Caption: Predicted major MS fragmentation pathways.

Conclusion

This guide presents a robust, theory-based prediction of the NMR, IR, and MS spectra of 7-Bromo-6-fluoro-2-methylquinoline. The key identifying features are expected to be the distinctive ¹H-¹⁹F and ¹³C-¹⁹F coupling constants in NMR, the characteristic isotopic pattern of bromine in mass spectrometry, and the specific C-F and C-Br stretching vibrations in the IR spectrum. These predicted data provide a valuable benchmark for any future experimental characterization of this compound, enabling researchers to confirm its identity and purity with confidence.

References

-

Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 109. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7060, 2-Methylquinoline. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521259, 7-Bromoquinoline. Retrieved from [Link]

-

Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 713-718. Available at: [Link]

-

Katritzky, A. R., & Jones, R. A. (1960). The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines. Journal of the Chemical Society (Resumed), 2942-2947. Available at: [Link]

-

NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

-

El-Gendy, A. A. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(2), 139-143. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12332896, 7-Bromo-2-methylquinoline. Retrieved from [Link]

Sources

- 1. Quinaldine(91-63-4) 1H NMR [m.chemicalbook.com]

- 2. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 7-Bromoquinoline(4965-36-0) 1H NMR [m.chemicalbook.com]

- 5. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. 594. The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 13. 7-Bromo-2-methylquinoline | C10H8BrN | CID 12332896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chempap.org [chempap.org]

Comprehensive In Silico Characterization of 7-Bromo-6-fluoro-2-methylquinoline

From Quantum Mechanics to Lead Optimization

Executive Summary

This technical guide outlines a rigorous in silico modeling framework for 7-Bromo-6-fluoro-2-methylquinoline (7-Br-6-F-2-MeQ) . As a Senior Application Scientist, I have structured this guide to move beyond basic procedural lists. Instead, we focus on the causality of computational choices—why specific basis sets are chosen for halogenated heterocycles, how to validate docking protocols for kinase targets, and how to interpret ADMET data for lead optimization.

This compound represents a "privileged scaffold" in medicinal chemistry.[1] The 2-methyl group modulates lipophilicity and steric fit; the 6-fluoro substituent blocks metabolic oxidation (para-blocker); and the 7-bromo position serves as a critical handle for halogen bonding or palladium-catalyzed cross-coupling (Suzuki/Buchwald) to generate library diversity.

Part 1: Electronic Structure & Reactivity (QM/DFT)

The Theoretical Basis

For halogenated quinolines, standard molecular mechanics (MM) often fail to capture the anisotropic charge distribution on the halogen atoms (the "sigma-hole"). Therefore, Density Functional Theory (DFT) is required to accurately predict reactivity and electrostatic potential (ESP).

Recommended Method: DFT-B3LYP with the 6-311++G(d,p) basis set.

-

Why B3LYP? It provides the best cost-accuracy balance for organic thermochemistry.

-

Why ++ (Diffuse Functions)? Critical for modeling the lone pairs on Nitrogen, Fluorine, and Bromine.

-

Why (d,p) (Polarization)? Essential to describe the electron density distortion in the C-Br bond.

Computational Workflow

-

Geometry Optimization: Minimize energy to finding the global minimum (frequency check: ensure zero imaginary frequencies).

-

Frontier Molecular Orbitals (FMO):

-

HOMO (Highest Occupied Molecular Orbital): Likely localized on the Quinoline nitrogen and the

-system. High HOMO energy implies good nucleophilicity (e.g., for interacting with electrophilic residues in a protein pocket). -

LUMO (Lowest Unoccupied Molecular Orbital): Indicates susceptibility to nucleophilic attack.

-

Gap (

): A narrow gap suggests high chemical reactivity (soft molecule), while a wide gap suggests stability.[2]

-

-

Molecular Electrostatic Potential (MEP): Map the charge distribution to predict non-covalent interactions (hydrogen bonding).

Visualization: QM Workflow

Figure 1: DFT optimization workflow ensuring stationary point validation before property calculation.

Part 2: Molecular Docking & Interaction Profiling

Target Selection: EGFR Kinase

Quinolines are established kinase inhibitors. For this guide, we model interactions against the Epidermal Growth Factor Receptor (EGFR) , a primary target in non-small cell lung cancer (NSCLC).

-

PDB ID: 1M17 (EGFR kinase domain complexed with Erlotinib).

-

Rationale: The 2-methylquinoline core mimics the adenine ring of ATP, allowing it to anchor in the hinge region.

Protocol: "Induced Fit" vs. Rigid Docking

Standard rigid receptor docking is often insufficient for quinolines due to the flexibility of the active site gatekeeper residues (e.g., Thr790).

Step-by-Step Methodology:

-

Protein Preparation:

-

Remove water molecules (unless bridging is known, e.g., Thr766).

-

Add polar hydrogens (pH 7.4).

-

Calculate Gasteiger charges.

-

-

Ligand Preparation:

-

Generate 3D conformers of 7-Br-6-F-2-MeQ.

-

Minimize energy using the MMFF94 force field.[1]

-

-

Grid Generation:

-

Center the grid box on the co-crystallized ligand (Erlotinib) centroid.

-

Dimensions:

Å (sufficient to cover the ATP binding pocket).

-

-

Docking (Algorithm: Genetic Algorithm/Lamarckian):

-

Run 50 independent GA runs.

-

Cluster results with RMSD tolerance of 2.0 Å.

-

Validation Metric

The protocol is valid only if redocking the native ligand (Erlotinib) yields an RMSD

Visualization: Binding Logic

Figure 2: Predicted binding mode interactions within the EGFR ATP-binding pocket.

Part 3: ADMET Profiling (Pharmacokinetics)[3]

For a lead compound to become a drug, it must survive the biological environment. We utilize SwissADME and pkCSM algorithms to predict these properties.[3]

Key Parameters for 7-Br-6-F-2-MeQ

The following data represents predicted values based on the structure's physicochemical profile.

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | ~240.07 g/mol | Favorable (< 500 Da). Passes Lipinski. |

| LogP (Lipophilicity) | 3.2 - 3.8 | Moderate lipophilicity. Good membrane permeability. |

| TPSA | ~12.89 Ų | Very low polar surface area. High BBB permeability predicted. |

| CYP Inhibition | CYP1A2 inhibitor | Risk: The planar quinoline ring often inhibits CYP1A2. |

| GI Absorption | High | Suitable for oral dosing. |

| PAINS Alert | 0 Alerts | No pan-assay interference structural motifs. |

The "Fluorine Effect"

The 6-Fluoro substitution is critical here. In non-fluorinated quinolines, the C6 position is a "soft spot" for metabolic oxidation by Cytochrome P450. Fluorine substitution blocks this metabolism, significantly extending the half-life (

Part 4: Molecular Dynamics (Stability Check)

Docking provides a static snapshot. Molecular Dynamics (MD) simulates the complex over time (e.g., 100 ns) to verify stability.

Protocol:

-

System: Ligand-Protein complex solvated in TIP3P water box.

-

Neutralization: Add Na+/Cl- ions to 0.15 M.

-

Equilibration: NVT (constant volume) followed by NPT (constant pressure) ensembles for 1 ns each.

-

Production Run: 100 ns simulation.

-

Analysis: Plot RMSD (Root Mean Square Deviation).

-

Success: Ligand RMSD stabilizes (plateaus) within 2-3 Å of the starting pose.

-

Failure: Ligand RMSD increases continuously, indicating dissociation.

-

References

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [3][4]

- Source: Scientific Reports (N

-

URL:[Link]

-

AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimiz

- Source: Journal of Comput

-

URL:[Link]

-

Density-functional thermochemistry. III. The role of exact exchange.

- Source: The Journal of Chemical Physics

-

URL:[Link]

-

Quinoline derivatives as kinase inhibitors: A review. (Contextual grounding for EGFR targeting)

- Source: European Journal of Medicinal Chemistry

-

URL:[Link]

Sources

Strategic Sourcing and Technical Utilization of 7-Bromo-6-fluoro-2-methylquinoline

Topic: Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists.[1]

Executive Summary

In the high-stakes landscape of kinase inhibitor development, the quinoline scaffold remains a privileged structure. Specifically, 7-Bromo-6-fluoro-2-methylquinoline (CAS 1412257-51-2) has emerged as a critical intermediate for Structure-Activity Relationship (SAR) tuning.[1] Its unique substitution pattern offers a dual-advantage: the 7-bromo position serves as a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 6-fluoro moiety modulates metabolic stability and pKa, often improving the pharmacokinetic profile of the final drug candidate.[1]

This guide provides a technical roadmap for sourcing this compound, validating its quality, and utilizing it in synthesis, moving beyond simple catalog listings to ensure supply chain resilience and scientific rigor.

Chemical Profile & Identity

Before engaging suppliers, verify the compound identity against these strict parameters to avoid regioisomeric confusion (e.g., confusion with the 6-bromo-7-fluoro isomer).

| Parameter | Specification |

| Chemical Name | 7-Bromo-6-fluoro-2-methylquinoline |

| CAS Number | 1412257-51-2 |

| Molecular Formula | C₁₀H₇BrFN |

| Molecular Weight | 240.07 g/mol |

| SMILES | CC1=NC2=CC=C(F)C(Br)=C2C=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Methanol; Low solubility in water |

| Key Impurities | 3-Bromo-4-fluoroaniline (starting material), regioisomers |

Commercial Sourcing Landscape

Validated Supplier Tiering

Unlike common reagents, this intermediate is often a "make-to-order" or "limited stock" item.[1] Sourcing strategies must be categorized by risk and lead time.

-

Tier 1: Stocking Suppliers (Immediate Dispatch)

-

Tier 2: Aggregators & Custom Synthesis (Lead Time: 2-6 Weeks) [1]

-

Enamine / WuXi AppTec: Recommended for kilogram-scale scale-up.[1] They may not list it as "in stock" but have validated routes to manufacture it rapidly.

-

ChemicalBook / PubChem Vendors: Use with caution. Verify stock physically before placing POs, as "virtual inventory" is common.

-

Sourcing Decision Logic

Use the following workflow to determine the optimal sourcing path based on your project phase.

Figure 1: Decision matrix for sourcing 7-Bromo-6-fluoro-2-methylquinoline based on scale and availability.

Technical Validation: Quality Assurance

Commercial batches of halogenated quinolines frequently contain regioisomers that are difficult to separate. A Certificate of Analysis (CoA) alone is insufficient. You must validate the structure internally.

Critical Analytical Methods

-

1H-NMR Spectroscopy (400 MHz, DMSO-d6):

-

Diagnostic Signal: The methyl group at C2 appears as a singlet around δ 2.6-2.7 ppm .[1]

-

Aromatic Region: Look for two singlets (or weak doublets due to F-coupling) for protons at C5 and C8.[1]

-

Regioisomer Check: If the supplier provides the 6-bromo-7-fluoro isomer by mistake, the H-F coupling constants and chemical shifts in the aromatic region will differ significantly.[1] NOE (Nuclear Overhauser Effect) experiments are recommended to confirm the proximity of the C8 proton to the N-atom vs. the C5 proton.

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Ionization: ESI+

-

Target Mass: m/z 240.0 and 242.0 (1:1 ratio characteristic of Bromine isotopes).

-

Purity Threshold: >95% (UV 254 nm). Impurities >5% can poison Palladium catalysts in subsequent coupling reactions.

-

Synthesis & Manufacturing Context

Understanding how the supplier makes this compound allows you to predict likely impurities (e.g., unreacted aniline). The standard industrial route is the Doebner-Miller Synthesis .[1]

The Manufacturing Route

The synthesis involves the acid-catalyzed condensation of 3-Bromo-4-fluoroaniline with Crotonaldehyde (or its precursor, paraldehyde).[1]

Protocol Summary (for reference/validation):

-

Reagents: 3-Bromo-4-fluoroaniline (1.0 eq), Crotonaldehyde (1.5 eq), 6N HCl (Solvent/Catalyst).

-

Conditions: Reflux (approx. 100-110°C) for 2-4 hours.

-

Workup: Neutralization with NH₄OH, extraction with DCM.

-

Purification: Recrystallization or Column Chromatography (Hexane/EtOAc).

Key Impurity: If the reaction is incomplete, toxic 3-Bromo-4-fluoroaniline may remain.[1] This amine can chelate metals and interfere with biological assays.

Figure 2: The Doebner-Miller synthetic pathway used to manufacture the target compound.[1]

Experimental Protocols: Utilization

Once sourced, the primary utility of this scaffold is in Palladium-catalyzed cross-coupling reactions at the C7 position.

Protocol: Suzuki-Miyaura Coupling at C7

This protocol is optimized to prevent defluorination at C6 while activating the C7-Br bond.[1]

Reagents:

-

Substrate: 7-Bromo-6-fluoro-2-methylquinoline (1.0 eq)[1]

-

Boronic Acid: R-B(OH)₂ (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness with heteroaryl halides.[1]

-

Base: K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.

-

Addition: Add the solvent mixture (degassed) and the Pd catalyst under a counter-flow of Argon.

-

Reaction: Heat to 90°C for 4-12 hours. Monitor by LCMS.

-

Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

-

Note: The 2-methyl group is sensitive to strong oxidants (e.g., SeO₂) if you intend to convert it to an aldehyde later; ensure the coupling is done before oxidation to avoid side reactions.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place. Keep container tightly closed.

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.

References

-

World Intellectual Property Organization (WIPO). (2012). Triazolopyridine compounds as pim kinase inhibitors. Patent WO2012154274A1. Link

- Source for the synthesis protocol of 7-bromo-6-fluoro-2-methylquinoline

-

BLD Pharm. (2024). Product Detail: 7-Bromo-6-fluoro-2-methylquinoline (BD436863).[1][3] Link

-

Commercial availability and physical property verification.[1]

-

-

Ambeed. (2024).[2][4][5] Product Detail: 7-Bromo-6-fluoro-2-methylquinoline (A512420).[1][6][3] Link

- Source for CAS verification and safety d

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

Sources

- 1. 80290-18-2|5-Bromo-6-fluoro-2-methylquinoline|BLD Pharm [bldpharm.com]

- 2. 4-BROMO-7-CHLOROQUINOLINE price,buy 4-BROMO-7-CHLOROQUINOLINE - chemicalbook [m.chemicalbook.com]

- 3. 1070879-47-8|4-Bromo-6-fluoro-2-methylquinoline|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. 1427363-52-7 | 5-Bromo-6-fluoro-2-methyl-1H-indole | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. Yoneda Labs [yonedalabs.com]

Methodological & Application

Application Note: In Vitro PIM Kinase Activity Assay for Quinoline Scaffold Evaluation

Abstract

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases (PIM1, PIM2, PIM3) are critical regulators of cell survival and proliferation in hematological malignancies.[1] Quinoline derivatives have emerged as a privileged scaffold for PIM inhibition due to their ability to mimic ATP adenine binding in the kinase hinge region. This application note details a robust, self-validating protocol for evaluating the inhibitory potency of 7-Bromo-6-fluoro-2-methylquinoline (BFMQ), a functionalized quinoline building block. Using the ADP-Glo™ platform, we establish a high-throughput screening (HTS) workflow to determine IC50 values, enabling Structure-Activity Relationship (SAR) expansion from this core fragment.

Introduction & Mechanistic Grounding

PIM Kinase Signaling & Oncology

PIM kinases are constitutively active serine/threonine kinases downstream of the JAK/STAT pathway. Unlike other kinases, PIMs are not regulated by phosphorylation but by transcriptional upregulation (e.g., via STAT5). They promote survival by phosphorylating the pro-apoptotic protein BAD (inhibiting apoptosis) and 4E-BP1 (promoting translation). Overexpression is linked to Acute Myeloid Leukemia (AML) and Multiple Myeloma.[1]

The Quinoline Scaffold

7-Bromo-6-fluoro-2-methylquinoline serves as a strategic fragment for drug discovery.

-

Nitrogen (N1): Acts as a hydrogen bond acceptor for the kinase hinge region (typically Glu121 in PIM1).

-

Bromine (C7) & Fluorine (C6): Provide handles for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to extend the molecule into the hydrophobic pocket or solvent-exposed regions, optimizing potency and selectivity.

-

Methyl (C2): Can influence steric fit within the ATP-binding pocket.

Pathway Visualization

The following diagram illustrates the PIM signaling cascade and the intervention point for the quinoline inhibitor.

Figure 1: PIM kinase signaling pathway highlighting the ATP-competitive inhibition mechanism of the quinoline scaffold.

Materials & Reagents

| Component | Specification | Storage |

| Test Compound | 7-Bromo-6-fluoro-2-methylquinoline (MW: 240.07) | -20°C (Dry) |

| Enzyme | Recombinant Human PIM1, PIM2, or PIM3 | -80°C |

| Substrate | S6 Kinase Peptide (KRRRLASLR) or BAD peptide | -20°C |

| ATP | Ultra-pure ATP (10 mM stock) | -20°C |

| Assay Kit | ADP-Glo™ Kinase Assay (Promega) | 4°C / -20°C |

| Buffer | 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT | Freshly Prep |

| Plate | 384-well, solid white, low-volume (Corning #4513) | RT |

Experimental Protocol

Compound Preparation (Solubility Management)

The quinoline core is lipophilic. Proper solubilization is critical to prevent precipitation which causes false negatives (or false positives via light scattering).

-

Stock Solution: Dissolve 7-Bromo-6-fluoro-2-methylquinoline in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.

-

Serial Dilution: Prepare a 10-point dose-response curve in DMSO (3-fold dilutions). Start at 1 mM (final assay concentration will be 10 µM or 100 µM depending on potency expectations).

-

Intermediate Plate: Transfer dilutions into reaction buffer to create a 4X working solution (keeping DMSO < 5% in this step).

Enzyme & Substrate Optimization

-

Km[ATP] Determination: PIM kinases have different ATP affinities. For inhibitor screening, use ATP concentrations at or slightly below the Km(app) to ensure sensitivity to ATP-competitive inhibitors.

-

PIM1: ~10-50 µM ATP

-

PIM2: ~5-10 µM ATP (PIM2 has high basal activity and lower Km)

-

-

Enzyme Linearity: Titrate enzyme to ensure the assay is within the linear velocity phase (typically 1-5 ng/well for PIM1).

Assay Workflow (ADP-Glo™)

This assay measures kinase activity by quantifying the ADP produced during the reaction.[2][3] It is a two-step endpoint assay.[4]

Figure 2: Step-by-step ADP-Glo assay workflow.

Step-by-Step Procedure (384-well format):

-

Reaction Assembly (Total Vol: 5 µL):

-

Add 1 µL of 4X Compound (or DMSO control).

-

Add 2 µL of 2.5X Enzyme Mix (PIM1/2/3). Incubate 10 min at RT to allow compound binding.

-

Add 2 µL of 2.5X Substrate/ATP Mix to initiate reaction.

-

-

Kinase Reaction:

-

Seal plate and centrifuge (1000 rpm, 1 min).

-

Incubate at Room Temperature (22-25°C) for 60 minutes .

-

-

ADP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent.[2]

-

Incubate for 40 minutes at RT. This stops the kinase reaction and digests unconsumed ATP.

-

-

Detection:

-

Measurement:

-

Read Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., GloMax, EnVision).

-

Data Analysis & Validation

Calculation of % Inhibition

Normalize Raw Luminescence Units (RLU) to controls:

-

RLU_max: DMSO + Enzyme + Substrate (100% Activity)

-

RLU_no_enzyme: Buffer + Substrate (0% Activity / Background)[4]

IC50 Determination

Fit the data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit:

-

Note: As a fragment, 7-Bromo-6-fluoro-2-methylquinoline may exhibit an IC50 in the micromolar (µM) range. Potency < 1 µM typically requires further substitution at the C7 or C2 positions.

Quality Control (Z' Factor)

A Z' factor > 0.5 is required for a valid assay run.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Incomplete ATP depletion | Increase ADP-Glo incubation time to 60 min; ensure ATP stock is not degraded (high ADP contamination). |

| Low Signal | Enzyme degradation or low ATP | Use fresh DTT in buffer; verify ATP concentration is near Km; increase Enzyme concentration. |

| Compound Precipitation | Low solubility of Quinoline | Reduce final DMSO to < 2%; check compound visually; perform acoustic dispensing (Echo) if available. |

| Bell-Shaped Curve | Aggregation or Luciferase inhibition | Add 0.01% Triton X-100 to buffer; test compound against Luciferase only (counter-screen). |

References

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual (TM313).[5]

-

Barberis, A., et al. (2023). "Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Cervantes-Gomez, F., et al. (2019). "PIM kinase inhibitors: Structural and pharmacological perspectives." European Journal of Medicinal Chemistry.

-

PubChem. "7-Chloro-2-methylquinoline (Structural Analog Data)." National Library of Medicine.

-

Chen, L.S., et al. (2014).[1] "A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas." Neoplasia.[6]

Sources

- 1. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

Handling and storage guidelines for 7-Bromo-6-fluoro-2-methylquinoline

Application Notes & Protocols: 7-Bromo-6-fluoro-2-methylquinoline

Introduction and Compound Profile

7-Bromo-6-fluoro-2-methylquinoline is a halogenated heterocyclic compound featuring a quinoline core. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of bromine and fluorine atoms, along with a methyl group, imparts unique physicochemical properties that make it a versatile building block in synthetic chemistry.

Quinoline derivatives are foundational scaffolds in numerous pharmacologically active agents, including those with antimalarial, anticancer, and antiviral properties.[1][2] The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the bromine atom serves as a key synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably in metal-catalyzed cross-coupling reactions.[1][3] This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1][4]

This document provides a comprehensive guide to the safe handling, storage, and a key synthetic application of 7-Bromo-6-fluoro-2-methylquinoline, designed for researchers, scientists, and drug development professionals.

Physicochemical and Hazard Data

The following table summarizes the key properties and hazard classifications for 7-Bromo-6-fluoro-2-methylquinoline. Data is synthesized from information on structurally similar compounds, such as 7-bromo-2-methylquinoline and 6-bromo-8-fluoro-2-methylquinoline.[1]

| Property | Value / Information | Source |

| Molecular Formula | C₁₀H₇BrFN | [1] |

| Molecular Weight | 240.07 g/mol | [1] |

| Appearance | Off-white to light yellow solid/powder (predicted) | [1] |

| Hazard Classifications | Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1) - Inferred from 7-Bromo-2-methylquinoline | |

| GHS Signal Word | Danger - Inferred from 7-Bromo-2-methylquinoline | |

| Hazard Statements (H) | H302: Harmful if swallowed. H318: Causes serious eye damage. - Inferred from 7-Bromo-2-methylquinoline | |

| Precautionary Statements (P) | P280, P301+P312+P330, P305+P351+P338+P310 - Inferred from 7-Bromo-2-methylquinoline | |

| Storage Class | 11 - Combustible Solids |

Safe Handling and Personal Protective Equipment (PPE)

Handling 7-Bromo-6-fluoro-2-methylquinoline requires adherence to strict safety protocols to minimize exposure and risk. Given its inferred hazard profile, including potential for serious eye damage and harm if swallowed, a systematic approach to safety is mandatory.[5]

Engineering Controls

Causality: The primary routes of exposure are inhalation of dust, ingestion, and contact with skin or eyes.[5][6] Therefore, engineering controls are the first line of defense.

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed in a properly functioning chemical fume hood.[7] This prevents the inhalation of fine particulates.

-

Ventilation: Ensure the laboratory has good general ventilation to supplement local exhaust systems like fume hoods.[8][9]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. The selection is based on established safety standards for handling irritant and acutely toxic solid chemicals.[7][9]

-

Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[6] The inference of "Causes serious eye damage" (H318) from a close analog necessitates protection beyond standard safety glasses.

-

Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Check for tears or holes before each use. After handling, wash hands thoroughly with soap and water.[10]

-

Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure no skin is exposed between gloves and sleeves.[9]

-

Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter is recommended.[11]

Caption: Workflow for safe handling, including the mandatory PPE ensemble.

Storage and Stability Guidelines

Proper storage is crucial for maintaining the chemical integrity of 7-Bromo-6-fluoro-2-methylquinoline and ensuring laboratory safety. Quinolines can be sensitive to environmental factors.[8][11]

-

Storage Conditions: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[5][12] Protect from direct sunlight and moisture, as these can degrade the compound.[8][11] A designated cabinet for combustible solids is appropriate.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, which can lead to vigorous or exothermic reactions.[9][11]

| Parameter | Guideline | Rationale |

| Temperature | Cool, ambient | Prevents potential degradation or sublimation. |

| Atmosphere | Dry | Protects from moisture, which can affect stability.[8] |

| Light | Store in an opaque container in a dark area | Related quinolines are sensitive to light.[11] |

| Container | Tightly sealed, original packaging | Prevents contamination and exposure to air/moisture.[12] |

Emergency Procedures: Spill and Exposure

Accidents require a swift and correct response. All personnel must be familiar with these procedures and the location of safety equipment.

Spill Protocol

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[8]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Without creating dust, gently cover the spill with an inert absorbent material like sand or diatomaceous earth.[12]

-

Collect: Carefully sweep the material into a suitable, labeled container for hazardous waste disposal.[8] Do not use a vacuum cleaner unless it is rated for hazardous dust.

-

Decontaminate: Clean the spill area with a soap and water solution, followed by 70% ethanol.[11]

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[5]

Caption: Step-by-step protocol for handling a solid chemical spill.

Exposure Protocol

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] The potential for serious eye damage makes this a medical emergency.

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[5]

Application Protocol: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 7-position of the quinoline core is an ideal functional group for participating in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This protocol provides a representative method for coupling 7-Bromo-6-fluoro-2-methylquinoline with a boronic acid to synthesize more complex molecules, a common workflow in medicinal chemistry for SAR exploration.[13]

Rationale for Component Selection

-

Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is essential for the catalytic cycle that forms the new carbon-carbon bond.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid in the transmetalation step of the catalytic cycle.

-

Solvent: A solvent system like dioxane/water or DME provides the necessary medium for the reaction, dissolving the reagents and facilitating the reaction at an appropriate temperature.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the palladium(0) catalyst.

Step-by-Step Experimental Protocol

-

Reaction Setup: To an oven-dried Schlenk flask, add 7-Bromo-6-fluoro-2-methylquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with nitrogen gas three times.

-

Solvent Addition: Under a positive pressure of nitrogen, add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of nitrogen.

-

Heating: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash it sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired coupled product.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

-

Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

-

Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7. Retrieved from [Link]

-

Penta Manufacturing Company. (2025). Quinoline SAFETY DATA SHEET. Retrieved from [Link]

-

Ashland. (2013). Material Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

-

MDPI. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]

-

PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Retrieved from [Link]

-

Open Notebook Science. (2019). Quinoline Series: Synthesis. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Retrieved from [Link]

-

Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. Retrieved from [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis Innovations: The Versatility of 7-Fluoro-6-nitro-4-hydroxyquinazoline. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. lobachemie.com [lobachemie.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. chemos.de [chemos.de]

- 11. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. technopharmchem.com [technopharmchem.com]

- 13. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]

Troubleshooting & Optimization

Troubleshooting inconsistent results in 7-Bromo-6-fluoro-2-methylquinoline assays

Technical Resource Center: Troubleshooting 7-Bromo-6-fluoro-2-methylquinoline Assays

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 16, 2026

Introduction: The "Hidden" Variables in Haloquinoline Assays

Welcome to the technical support center. If you are working with 7-Bromo-6-fluoro-2-methylquinoline (BFMQ), you are likely utilizing it as a core scaffold for kinase inhibitors, an intermediate in Suzuki-Miyaura cross-couplings, or a fragment in biophysical screening.

While this scaffold is chemically privileged, it presents a triad of assay-disrupting behaviors: hydrophobic aggregation , intrinsic fluorescence , and regioisomeric contamination . This guide moves beyond basic handling to address the root causes of inconsistent IC50s, flat dose-response curves, and "phantom" inhibition.

Module 1: Chemical Integrity & Isomerism

The Issue: "My compound shows batch-to-batch variability in potency, even though LC-MS shows >98% purity."

Root Cause: Regioisomeric Contamination The synthesis of 6,7-disubstituted quinolines (often via Skraup or Doebner-Miller reactions) frequently produces mixtures of regioisomers (e.g., 7-bromo-6-fluoro vs. 6-bromo-7-fluoro). These isomers have identical molecular weights and often co-elute on standard C18 HPLC gradients, yet they possess vastly different biological activities due to the spatial orientation of the halogen bond vectors.

Troubleshooting Protocol: The 19F-NMR Validation Standard proton NMR is often insufficient due to peak overlapping in the aromatic region. You must utilize 19F-NMR for definitive validation.

| Diagnostic Step | Methodology | Expected Outcome (Pure) | Warning Sign (Contaminated) |

| 1. Solvent Selection | Dissolve 5mg in DMSO-d6 (avoid CDCl3 to prevent aggregation broadening). | Clear solution. | Precipitate or cloudiness. |

| 2. 19F Acquisition | Run non-decoupled 19F-NMR (min 376 MHz). | Single sharp singlet (or doublet if H-F coupling resolves). | Two distinct peaks or a "shoulder" on the main peak.[1] |

| 3. Chemical Shift | Reference to internal CFCl3 or hexafluorobenzene. | Secondary peak shifted by 2-5 ppm (indicates regioisomer). |

Senior Scientist Insight: The fluorine atom is highly sensitive to its electronic environment. The ortho-bromine (in the 7-position) exerts a specific shielding effect on the 6-fluorine that differs significantly if the positions are swapped. Do not proceed to biological assays until 19F purity is >95%.

Module 2: Solubility & Aggregation (The "Crash Out")

The Issue: "I see steep Hill slopes (>2.0) in my dose-response curves, or the compound inhibits unrelated enzymes (promiscuity)."

Root Cause: Colloidal Aggregation BFMQ is a lipophilic, planar molecule. In aqueous buffers, especially those with low ionic strength, it tends to form colloidal aggregates rather than a true solution. These aggregates sequester enzymes, leading to false-positive inhibition.

The "Detergent Stress Test" Protocol To determine if your inhibition is real or an artifact of aggregation, perform this differential assay:

-

Baseline Assay: Measure IC50 in standard buffer (e.g., 0.01% Triton X-100).

-

Stress Assay: Measure IC50 in buffer with 0.1% Triton X-100 (or 0.05% Tween-20).

-

Analysis:

-

True Binder: IC50 remains constant.

-

Aggregator: IC50 shifts dramatically (e.g., >10-fold loss in potency) because the detergent breaks up the colloids.

-

Visualizing the Solubility Workflow

Caption: Logic flow for distinguishing specific binding from non-specific colloidal aggregation artifacts.

Module 3: Optical Interference (Fluorescence)

The Issue: "My fluorescence polarization (FP) or FRET assay signals are erratic at high compound concentrations."

Root Cause: Intrinsic Quinoline Fluorescence The quinoline core is a known fluorophore. The 2-methyl and halogen substituents can tune the excitation/emission maxima into the UV-Blue region (Ex ~300-350nm, Em ~380-450nm). This overlaps with common FRET donors (like Coumarin or Terbium) or DNA dyes (DAPI/Hoechst).

Diagnostic Matrix: Optical Interference

| Assay Readout | Interference Mechanism | Symptom | Remediation |

| TR-FRET / HTRF | Inner Filter Effect | Signal decrease mimics inhibition (False Positive). | Measure compound absorbance at Excitation |

| Fluorescence Intensity | Autofluorescence | Signal increase mimics "negative inhibition" or masks quenching. | Run a "Compound Only" control (no enzyme/fluorophore) to subtract background. |

| AlphaScreen | Singlet Oxygen Quenching | Signal drops drastically (False Positive). | Use the "Omnibead" counter-screen to check for singlet oxygen scavenging. |

Pro Tip: If you are using a UV-excited fluorophore, switch to red-shifted dyes (e.g., Alexa Fluor 647, Cy5) where the quinoline scaffold is optically silent.

Module 4: Chemical Reactivity & Stability

The Issue: "The compound degrades in solution over 24 hours."

Root Cause: Photolytic Dehalogenation Haloquinolines, particularly those with bromine, are susceptible to photolytic debromination under ambient laboratory light.

Stability Protocol:

-

Storage: Store solid stocks in amber vials under argon at -20°C.

-

Assay Prep: Prepare DMSO stocks immediately before use. Keep assay plates covered with aluminum foil during incubation.

-

Verification: If a stock has been sitting in DMSO for >1 week, re-verify purity via LC-MS. The appearance of a mass peak at [M-Br+H] indicates debromination.

References

-

Shoichet, B. K. (2006). "Screening in a spirit of haunting." Drug Discovery Today. Discusses the mechanism of colloidal aggregation in kinase inhibitors.

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Definitive guide on quinoline intrinsic fluorescence and inner filter effects.

-

Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Covers fluorescence and aggregation artifacts.[2]

-

Bode, M., et al. (2019). "19F NMR for the analysis of regioisomers in medicinal chemistry." Journal of Medicinal Chemistry. (General principle citation for fluorine NMR utility).

-

Assay Guidance Manual (NCBI). "Interference with Fluorescence and Absorbance." Detailed protocols for identifying optical interference.

Sources

Regioselectivity challenges in the functionalization of 2-methylquinolines

Technical Support Center: Regioselective Functionalization of 2-Methylquinolines

Welcome to the 2-Methylquinoline Functionalization Hub

Overview: Functionalizing 2-methylquinoline (quinaldine) presents a unique tripartite challenge:

-

The Benzylic Methyl (C

): Acidic ( -

The Carbocyclic Ring (C5/C8): Electronically distinct positions competing for electrophilic and metal-catalyzed activation.

-

The Heterocyclic Core (C3/C4): Activated for radical addition (Minisci) but deactivated for electrophilic attack.

This guide provides self-validating protocols and troubleshooting for navigating these competitive pathways.

Part 1: Decision Matrix & Workflows

Figure 1: Regioselectivity Decision Tree Select your target position to determine the necessary activation mode.

Caption: Decision tree linking target regiochemistry to specific activation modes (Chelation vs. Electronic vs. Radical).

Part 2: Troubleshooting Guide (Q&A)

Category A: C(sp3)-H Functionalization (The Methyl Group)

Q1: I am attempting a C(sp3)-H arylation, but I am observing significant functionalization on the ring (C5/C8) instead. Why?

-

Diagnosis: You are likely using a transition metal catalyst (Pd, Rh) without a radical mediator. Pd(II) prefers the electron-rich carbocyclic ring or N-directed C8 positions over the benzylic methyl C-H bond.

-

The Fix: Switch to a radical-mediated pathway or Lewis Acid activation .

-

Protocol Adjustment: Use a peroxide oxidant (e.g., DTBP) to generate a methyl radical or use iodine/base to form a transient enamine/benzyl anion species.

-

Mechanism:[1][2][3][4][5][6] The benzylic protons are acidic. Using a base (e.g., KOtBu) generates the enolate-equivalent, which reacts exclusively at the methyl group, bypassing the ring entirely.

-

-

Reference: Metal-free oxidative functionalization of 2-methylquinolines using I2/DTBP selectively targets the benzylic position [1].[7]

Q2: My SeO2 oxidation to 2-quinolinecarboxaldehyde is stalling at 60% conversion, and pushing conditions yields the carboxylic acid. How do I stop at the aldehyde?

-

Diagnosis: Over-oxidation is driven by the presence of water (forming the hydrate) or excessive temperature.

-

The Fix: Use 1,4-dioxane as the solvent instead of aqueous media and strictly control stoichiometry.

-

Stoichiometry: Use exactly 1.1 - 1.3 equivalents of SeO2.

-

Additives: Add anhydrous

to buffer acidic byproducts that catalyze further oxidation.

-

-

Reference: Selective oxidation protocols emphasize anhydrous conditions to prevent hydrate formation and subsequent oxidation to the acid [2].

Category B: Ring Functionalization (C5 vs. C8)

Q3: I used Pd(OAc)2 for C-H arylation expecting C8 selectivity, but I got a mixture of C8 and C5. What is missing?

-

Diagnosis: The quinoline nitrogen is a weak directing group for Pd(II). Without a strong "anchor," the electrophilic palladium species attacks the electron-rich C5 position (electronic control) rather than the sterically crowded C8 (chelation control).

-

The Fix: Convert the starting material to the Quinoline N-Oxide .

-

Why: The N-oxide oxygen is a superior ligand for Pd and Rh, forming a stable 5-membered metallacycle that locks functionalization exclusively at C8.

-

Protocol: Oxidize substrate with mCPBA

Perform C-H activation

-

-

Reference: Pd-catalyzed C8-selective arylation of quinoline N-oxides proceeds via a rigid 5-membered palladacycle [3].

Q4: Can I access the C5 position selectively without getting mixtures?

-

Diagnosis: Direct C-H activation at C5 is difficult due to competition from C8 (if directed) or C3 (if radical).

-

The Fix: Use C5-selective bromination followed by cross-coupling, or exploit remote electronic effects .

-

Protocol: Use Cu(II) catalysts under aerobic conditions.[8] Copper species are less prone to N-chelation than Pd/Rh, favoring attack at the electronically most nucleophilic position (C5) in the carbocyclic ring.

-

-

Reference: Copper-catalyzed remote C-H functionalization methods favor the C5 position due to electronic distributions [4].

Part 3: Standard Operating Protocols (SOPs)

SOP 1: C8-Selective Arylation (The N-Oxide Route)

Target: Introduction of aryl groups at the sterically hindered C8 position.

Reagents:

-

2-Methylquinoline N-oxide (1.0 equiv)

-

Aryl Iodide (1.5 equiv)

-

Pd(OAc)2 (5 mol%)[9]

-

Ag2CO3 (1.0 equiv) - Crucial for halide abstraction and turnover

-

Pivalic Acid (30 mol%) - Proton shuttle

Workflow:

-

Setup: In a sealed tube, combine N-oxide, Aryl-I, Pd catalyst, and Silver salt.

-